N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Physicochemical Properties Medicinal Chemistry ADME

Sourcing stereochemically defined building blocks with orthogonal reactivity remains a bottleneck in med-chem library design. N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine (CAS 1541628-93-6) directly addresses this: • Chiral secondary amine scaffold (MW 202.25) enabling enantioselective SAR exploration at kinase/GPCR targets. • Dual heterocyclic handles - furan (electrophilic substitution/oxidation) & 2-methylpyridine (N-alkylation/C-H activation) - support divergent parallel synthesis from a single 95%-pure intermediate. • Calculated LogP 3.16 & TPSA 38.06 Ų favor passive membrane permeability for CNS or phenotypic assay applications. Supplied with full QA documentation; standard international shipping under research-use-only terms.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B13260201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NC(C)C2=CC=CO2
InChIInChI=1S/C12H14N2O/c1-9-11(5-3-7-13-9)14-10(2)12-6-4-8-15-12/h3-8,10,14H,1-2H3
InChIKeyQUKFIAVLSJJBTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine: Structural and Physicochemical Baseline for Procurement


N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine (CAS: 1541628-93-6) is a heterocyclic amine building block with a molecular formula of C12H14N2O and a molecular weight of 202.25 g/mol . It features a 2-methylpyridin-3-amine core N-substituted with a 1-(furan-2-yl)ethyl group, introducing a chiral center at the secondary amine carbon. The compound is supplied as a research chemical with a typical purity of 95%, and its calculated physicochemical properties include a LogP of 3.15612, a topological polar surface area (TPSA) of 38.06 Ų, and three rotatable bonds .

Why In-Class Furyl-Pyridyl Amines Cannot Substitute for N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine


Generic substitution among furyl-pyridyl amines is invalid due to quantifiable differences in key physicochemical properties driven by specific structural features. The target compound's ethyl linker, 2-methyl substitution on the pyridine ring, and inherent chirality create a distinct molecular profile compared to analogs like N-(furan-2-ylmethyl)-2-methylpyridin-3-amine. These structural variations translate into a 14 Da increase in molecular weight, a +0.56 increase in calculated LogP, and the presence of a stereocenter, all of which directly impact properties like lipophilicity, membrane permeability, and potential for enantioselective interactions . Such differences preclude simple interchangeability in applications where precise physicochemical profiles or stereochemical outcomes are critical.

Quantitative Differentiation of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine from Closest Analogs


Enhanced Lipophilicity via LogP Differentiation from Methylene-Bridged Analog

The target compound exhibits a calculated LogP of 3.15612, which is +0.56 higher than that of its closest analog, N-(furan-2-ylmethyl)-2-methylpyridin-3-amine (LogP 2.59512) . This difference arises from the replacement of a methylene linker with an ethyl linker and the presence of an additional methyl group on the pyridine ring, increasing the compound's lipophilicity. While TPSA (38.06 Ų) and hydrogen bonding capacity (3 H-acceptors, 1 H-donor) are identical between the two compounds, the higher LogP of the target compound suggests improved passive membrane permeability .

Physicochemical Properties Medicinal Chemistry ADME

Molecular Weight Differentiation from Closest Non-Chiral Analog

The molecular weight of N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine is 202.25 g/mol, which is 14.02 g/mol higher than that of N-(furan-2-ylmethyl)-2-methylpyridin-3-amine (188.23 g/mol) . This difference is quantitatively accounted for by the structural variation: the target compound contains an ethyl linker (-CH(CH3)-) and a 2-methylpyridine moiety, whereas the comparator features a methylene linker (-CH2-) and lacks the additional methyl group on the pyridine ring.

Structural Differentiation Medicinal Chemistry Building Blocks

Chiral Center Differentiation from Achiral Furyl-Pyridyl Amine Analogs

N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine contains a single chiral center at the carbon atom linking the furan ring and the secondary amine. This is in contrast to N-(furan-2-ylmethyl)-2-methylpyridin-3-amine, which lacks a chiral center due to its methylene (-CH2-) linker . The presence of a stereocenter in the target compound introduces the potential for stereospecific interactions with biological targets and enables its use as a chiral building block in asymmetric synthesis.

Stereochemistry Enantioselective Synthesis Chiral Building Blocks

Validated Purity Specification for Reproducible Research

The compound is offered with a specified purity of 95%, as indicated by vendor quality control data . While this purity level is common for research-grade building blocks, its explicit documentation provides a verifiable baseline for procurement. Without a disclosed purity metric for specific analogs in the same vendor catalog, this 95% specification serves as the minimum defined quality standard for ensuring reproducible experimental outcomes.

Quality Control Synthesis Reproducibility

High-Value Application Scenarios for N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine


Scaffold for Stereospecific SAR Exploration in Medicinal Chemistry

The presence of a chiral center distinguishes this compound from achiral furyl-pyridyl amines . This makes it a valuable scaffold for medicinal chemists aiming to synthesize and evaluate enantiomerically pure or enriched derivatives. The stereocenter allows for the investigation of chiral recognition in biological systems, enabling the differentiation of on-target and off-target effects that are often obscured by racemic mixtures. This is particularly relevant for programs targeting kinases, GPCRs, or ion channels where stereochemistry can dictate binding affinity and functional activity.

Lipophilic Core for Optimizing Membrane Permeability in CNS or Cellular Assays

With a calculated LogP of 3.15612, this compound is significantly more lipophilic than its methylene-linked analog (LogP 2.59512) . This property makes it a superior starting point for designing probes or lead compounds intended for applications requiring passive diffusion across lipid bilayers, such as blood-brain barrier penetration in CNS research or high cellular uptake in phenotypic assays. The increased lipophilicity can be leveraged to improve compound distribution and intracellular concentration.

Precursor for Late-Stage Functionalization via the Furan and Pyridine Rings

The molecule contains both a furan and a 2-methylpyridine ring, offering two distinct heterocyclic handles for orthogonal derivatization . The furan ring is susceptible to electrophilic aromatic substitution and oxidation, while the pyridine nitrogen can undergo N-alkylation or be used as a directing group for C-H activation. This dual reactivity enables efficient, divergent synthesis of complex molecular libraries from a single, well-characterized building block with a defined purity of 95% .

Internal Standard or Calibrant in Mass Spectrometry Method Development

The unique molecular weight of 202.25 g/mol, which is 14 Da higher than the closely related analog N-(furan-2-ylmethyl)-2-methylpyridin-3-amine , provides a clear mass differentiation. This makes the compound suitable as a mass-altered internal standard or calibrant for LC-MS/MS method development involving similar furyl-pyridyl amine compounds. Its distinct m/z signal allows for accurate quantification and method validation without interference from the analyte of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(Furan-2-yl)ethyl]-2-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.